(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

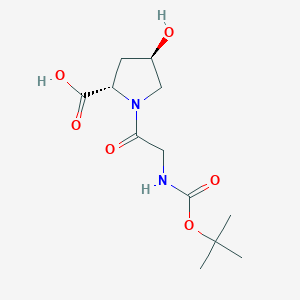

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a glycyl (Gly) residue, a 4-hydroxypyrrolidine ring, and a carboxylic acid moiety. Its stereochemistry (2S,4R) is critical for its role in medicinal chemistry, particularly in the synthesis of dual-target ligands for dopamine D3 (D3R) and μ-opioid (MOR) receptors .

Properties

Molecular Formula |

C12H20N2O6 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)13-5-9(16)14-6-7(15)4-8(14)10(17)18/h7-8,15H,4-6H2,1-3H3,(H,13,19)(H,17,18)/t7-,8+/m1/s1 |

InChI Key |

FJCRCZOXBXREGM-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a building block for the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Hydroxyl vs. Fluoro Substitutions

- (2S,4R)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid (CAS 203866-14-2):

Hydroxyl vs. Aromatic/Hydrophobic Groups

- (2S,4R)-1-Boc-4-phenyl-pyrrolidine-2-carboxylic acid (CAS 336818-78-1):

- (2S,4S)-1-Boc-4-(4-chlorobenzyl)-pyrrolidine-2-carboxylic acid (CAS 959576-35-3):

Hydroxyl vs. Silyl-Protected Derivatives

Stereochemical and Configurational Differences

- (2S,4S)-1-Boc-4-phenyl-pyrrolidine-2-carboxylic acid (CAS 96314-29-3):

- The 4S configuration may disrupt hydrogen-bonding networks critical for receptor engagement .

Biological Activity

(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Boc-Hyp-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.27 g/mol

- CAS Number : 61478-26-0

- Purity : >96% (GC)

- Physical State : Solid (white to yellow powder)

- Melting Point : 82.0 to 87.0 °C

The compound exhibits biological activity primarily through its interaction with specific proteins involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors, thus modulating various physiological processes.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in inhibiting the PD-L1 protein, which plays a crucial role in immune checkpoint regulation. For instance, a comparative study with known PD-L1 antagonists showed that Boc-Hyp-OH has a binding affinity similar to established inhibitors, indicating its potential as a therapeutic agent in cancer immunotherapy .

Study 1: PD-L1 Inhibition

A study published in Nature Communications evaluated the inhibitory effects of several compounds on PD-L1. Boc-Hyp-OH was tested alongside other small molecules and exhibited a low nanomolar range of inhibitory activity against PD-L1, effectively disrupting the PD-1/PD-L1 interaction .

Study 2: Synthesis and Evaluation

In another study focusing on the synthesis and biological evaluation of related compounds, Boc-Hyp-OH was synthesized and tested for its pharmacological properties. The results indicated significant activity in cell-based assays, confirming its role in enhancing T-cell responses by blocking PD-L1 .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.27 g/mol |

| Melting Point | 82.0 - 87.0 °C |

| Purity | >96% |

| Biological Activity | PD-L1 inhibition |

Q & A

Q. What are the key synthetic routes for preparing (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step processes starting from chiral pyrrolidine derivatives. Common steps include:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., triethylamine) .

- Glycine Coupling : The glycyl moiety is introduced via peptide coupling reagents like HATU or EDCI, with monitoring by TLC or HPLC to ensure completion .

- Hydroxylation : Stereoselective introduction of the 4-hydroxyl group, achieved through epoxidation/hydrolysis or enzymatic methods to retain the (2S,4R) configuration .

Key solvents include dichloromethane and acetonitrile, with reaction temperatures optimized between 0°C and room temperature to minimize racemization .

Q. How is the stereochemical configuration of this compound confirmed?

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments differentiate axial vs. equatorial substituents on the pyrrolidine ring. For example, the 4-hydroxyl group in the (4R) configuration shows specific NOE correlations with adjacent protons .

- X-ray Crystallography : Absolute configuration determination via single-crystal analysis, particularly for intermediates or derivatives with heavy atoms (e.g., bromine) .

- Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Respiratory protection (e.g., N95 mask) is required if airborne particulates form during weighing .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- Spill Management : Neutralize acidic or basic residues before disposal. Contaminated materials should be treated as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

- Catalyst Optimization : Use of chiral catalysts like Jacobsen’s Mn(III)-salen complexes for asymmetric hydroxylation, achieving >90% enantiomeric excess (ee) .

- Microwave-Assisted Synthesis : Accelerating coupling steps (e.g., glycine attachment) under microwave irradiation reduces reaction time from hours to minutes, minimizing decomposition .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Boc deprotection steps, while low-temperature conditions (−20°C) suppress racemization .

Q. What computational methods predict the biological activity of derivatives?

- Molecular Dynamics (MD) Simulations : Analyze the conformational flexibility of the pyrrolidine ring and its impact on binding to biological targets (e.g., enzymes). The 4-hydroxyl group stabilizes hydrogen-bonding interactions in active sites .

- Docking Studies : Use software like AutoDock Vina to model interactions with proteases or kinases. Derivatives with bulkier substituents (e.g., 4-chlorobenzyl) show enhanced affinity due to hydrophobic packing .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (e.g., logP, polar surface area) with in vitro potency .

Q. How does the 4-hydroxyl group influence conformational dynamics in solution?

- Rotamer Analysis : NMR relaxation studies reveal restricted rotation around the C4–O bond due to hydrogen bonding with adjacent carboxylate groups, favoring a trans-coplanar conformation .

- pH-Dependent Behavior : The hydroxyl group’s pKa (~12) allows pH-sensitive tautomerism, affecting solubility and reactivity in aqueous buffers. At physiological pH (7.4), the compound exists predominantly in its deprotonated form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.